molecular formula C7H5Br2NO2 B1294932 1-(dibromomethyl)-4-nitrobenzene CAS No. 619-75-0

1-(dibromomethyl)-4-nitrobenzene

Cat. No.: B1294932
CAS No.: 619-75-0
M. Wt: 294.93 g/mol
InChI Key: MKHFRSNFHCJQIQ-UHFFFAOYSA-N
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Description

1-(dibromomethyl)-4-nitrobenzene: is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, where one hydrogen atom is replaced by a dibromomethyl group and another by a nitro group

Scientific Research Applications

Chemistry: 1-(dibromomethyl)-4-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as antimicrobial agents. The presence of both nitro and dibromomethyl groups can enhance the biological activity of these derivatives .

Industry: In the industrial sector, this compound is used in the production of dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a versatile building block for various chemical processes .

Mechanism of Action

The mechanism of action would depend on the specific reactions this compound is involved in. For example, in electrophilic aromatic substitution reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. For example, dibromomethylbenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions would depend on the potential applications of this compound. For example, gem-Dibromomethyl aromatic derivatives are useful for the synthesis of aromatic aldehydes, aromatic imines, aromatic acetals, or polymeric materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(dibromomethyl)-4-nitrobenzene typically involves the bromination of benzyl compounds followed by nitration. One common method includes the reaction of benzyl bromide with bromine in the presence of a catalyst to form dibromomethylbenzene. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(dibromomethyl)-4-nitrobenzene can undergo oxidation reactions, where the dibromomethyl group is oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Comparison with Similar Compounds

Uniqueness: 1-(dibromomethyl)-4-nitrobenzene is unique due to the combined presence of both dibromomethyl and nitro groups. This combination imparts distinct reactivity patterns and makes it a valuable compound for various chemical transformations and applications .

Properties

IUPAC Name

1-(dibromomethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHFRSNFHCJQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060707
Record name Benzene, 1-(dibromomethyl)-4-nitro-
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Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-75-0
Record name 1-(Dibromomethyl)-4-nitrobenzene
Source CAS Common Chemistry
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Record name Benzene, 1-(dibromomethyl)-4-nitro-
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Record name p-Nitrobenzal bromide
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Record name Benzene, 1-(dibromomethyl)-4-nitro-
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Record name Benzene, 1-(dibromomethyl)-4-nitro-
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Record name α,α-dibromo-4-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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